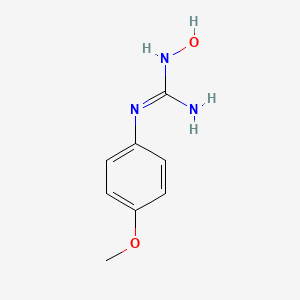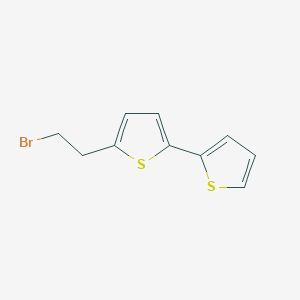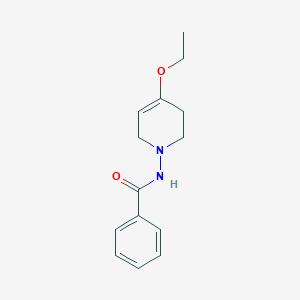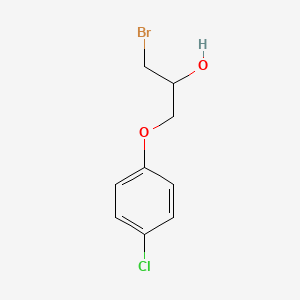
2-Propanol, 1-bromo-3-(4-chlorophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-bromo-3-(4-chlorophenoxy)- is an organic compound with the molecular formula C9H10BrClO2 It is a derivative of 2-propanol, where the hydrogen atom on the second carbon is replaced by a bromine atom, and the hydrogen atom on the third carbon is replaced by a 4-chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-bromo-3-(4-chlorophenoxy)- typically involves the bromination of 2-propanol followed by the introduction of the 4-chlorophenoxy group. One common method is as follows:
Bromination of 2-Propanol: 2-Propanol is reacted with bromine in the presence of a catalyst such as iron(III) bromide to produce 1-bromo-2-propanol.
Introduction of 4-Chlorophenoxy Group: 1-Bromo-2-propanol is then reacted with 4-chlorophenol in the presence of a base such as potassium carbonate to yield 2-Propanol, 1-bromo-3-(4-chlorophenoxy)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-bromo-3-(4-chlorophenoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of 2-propanol derivatives with different functional groups.
Oxidation: Formation of 2-bromo-3-(4-chlorophenoxy)propanal or 2-bromo-3-(4-chlorophenoxy)propanone.
Reduction: Formation of 2-propanol, 1-hydroxy-3-(4-chlorophenoxy)-.
Scientific Research Applications
2-Propanol, 1-bromo-3-(4-chlorophenoxy)- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-bromo-3-(4-chlorophenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the 4-chlorophenoxy group contribute to its reactivity and binding affinity. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-propanol: Similar structure but lacks the 4-chlorophenoxy group.
2-Hydroxy-2-methylethyl bromide: Similar structure but lacks the 4-chlorophenoxy group.
Propylene bromohydrin: Similar structure but lacks the 4-chlorophenoxy group.
Uniqueness
2-Propanol, 1-bromo-3-(4-chlorophenoxy)- is unique due to the presence of both the bromine atom and the 4-chlorophenoxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
219658-27-2 |
|---|---|
Molecular Formula |
C9H10BrClO2 |
Molecular Weight |
265.53 g/mol |
IUPAC Name |
1-bromo-3-(4-chlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C9H10BrClO2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4,8,12H,5-6H2 |
InChI Key |
RULNUKIHVJHZJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(CBr)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B12562778.png)
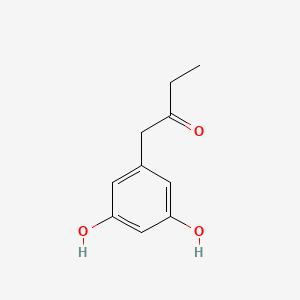
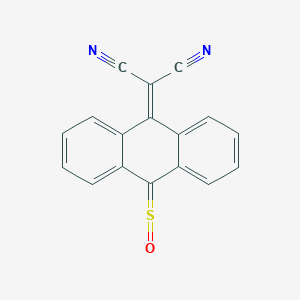
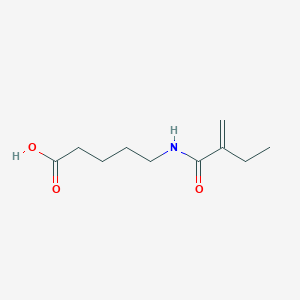
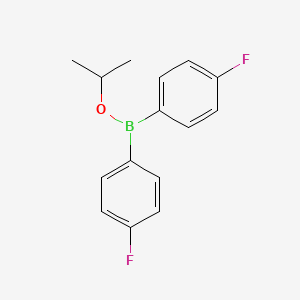
![Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester](/img/structure/B12562795.png)
![N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide](/img/structure/B12562799.png)
![Benzene, [(3-iodobutyl)thio]-](/img/structure/B12562806.png)

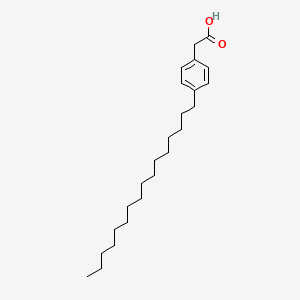
![1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B12562832.png)
